Morpholin-4-YL-thiophen-2-YL-acetic acid

Description

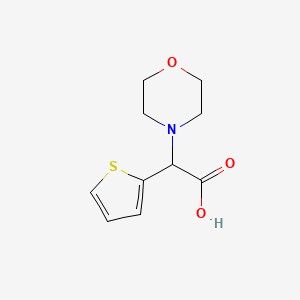

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-thiophen-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-10(13)9(8-2-1-7-15-8)11-3-5-14-6-4-11/h1-2,7,9H,3-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCFFFMUBSIDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Morpholin-4-YL-thiophen-2-YL-acetic acid" chemical properties and structure

A Pharmacophore Scaffold for Peptidomimetics and Multicomponent Synthesis

Executive Summary

Morpholin-4-yl-thiophen-2-yl-acetic acid (CAS: 870860-34-7) is a non-proteinogenic

Its unique reactivity profile is defined by the Petasis Borono-Mannich reaction, which allows for its rapid assembly from simple precursors. This guide details the physicochemical properties, validated synthetic protocols, and application of this scaffold in drug discovery workflows.[5]

Chemical Structure & Physicochemical Properties[4][5][6]

The compound consists of a central chiral carbon bonded to a carboxylic acid, a morpholine nitrogen, and a thiophene ring. It exists primarily as a zwitterion in neutral aqueous solutions.

Table 1: Physicochemical Profile

| Property | Value | Note |

| IUPAC Name | 2-Morpholin-4-yl-2-thiophen-2-ylacetic acid | |

| CAS Registry | 870860-34-7 | |

| Molecular Formula | ||

| Molecular Weight | 227.28 g/mol | |

| pKa (Acid) | ~2.1 (Predicted) | Carboxylic acid deprotonation |

| pKa (Base) | ~8.5 (Predicted) | Morpholine nitrogen protonation |

| LogP | ~0.8 - 1.2 | Moderate lipophilicity |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 4 (N, O, S, C=O) |

Structural Visualization

The following diagram illustrates the connectivity and the potential for zwitterionic equilibrium.

Synthetic Methodology: The Petasis Reaction

While traditional Strecker synthesis can yield this compound, the Petasis Borono-Mannich reaction is the superior method due to milder conditions, higher atom economy, and the avoidance of toxic cyanides. This multicomponent reaction (MCR) couples an amine, an aldehyde (or glyoxylic acid), and a boronic acid.

Mechanism of Action

The reaction proceeds via the formation of an iminium ion intermediate between the morpholine and glyoxylic acid, followed by the formation of a transient "ate" complex with the thiophene boronic acid. An intramolecular transfer of the thiophene group forms the C-C bond irreversibly.

[6]

Protocol: Gram-Scale Synthesis

Reagents:

-

Morpholine (1.0 equiv)

-

Glyoxylic acid monohydrate (1.0 equiv)

-

Thiophen-2-ylboronic acid (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) for acceleration.[7]

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, dissolve glyoxylic acid monohydrate (10 mmol, 0.92 g) in DCM (20 mL).

-

Amine Addition: Add morpholine (10 mmol, 0.87 mL) dropwise. Stir for 15 minutes at room temperature. Observation: The solution may become slightly warm as the iminium ion forms.

-

Boronic Acid Addition: Add thiophen-2-ylboronic acid (10 mmol, 1.28 g) in one portion.

-

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Optimization Note: If conversion is slow, adding 10% v/v HFIP (hexafluoroisopropanol) can significantly accelerate the reaction by activating the boronate complex [1].

-

-

Workup: The product often precipitates directly from DCM. Filter the solid and wash with cold DCM and diethyl ether.

-

Purification: If no precipitate forms, evaporate the solvent and recrystallize from Ethanol/Water or purify via ion-exchange chromatography (Dowex 50W) to remove boric acid byproducts.

Applications in Drug Discovery[5][11]

4.1 Peptidomimetics and Foldamers

This compound serves as a constrained amino acid. When incorporated into peptide chains, the bulky thiophene and morpholine groups restrict conformational freedom, potentially stabilizing

4.2 Ugi Multicomponent Reactions (MCRs)

The carboxylic acid moiety of Morpholin-4-yl-thiophen-2-yl-acetic acid makes it an ideal input for the Ugi 4-Component Reaction (U-4CR) . This allows for the rapid generation of complex libraries.

Ugi Protocol Application:

-

Acid Component: Morpholin-4-yl-thiophen-2-yl-acetic acid.[1][2][3][4][8]

-

Amine: Primary amine (e.g., Benzylamine).

-

Aldehyde: Formaldehyde or Benzaldehyde.

-

Isocyanide: tert-Butyl isocyanide.

-

Result: A dipeptide-like scaffold with high structural complexity, useful for screening kinase inhibitors or protein-protein interaction inhibitors [3].

4.3 Bioisosterism

The thiophene ring is a classic bioisostere for the phenyl ring (as seen in Phenylglycine). The morpholine ring improves water solubility and metabolic stability compared to a simple diethylamine or piperidine. This scaffold is relevant in the design of anti-thrombotic agents similar to Clopidogrel , which shares the thiophene-acetic acid motif.

Analytical Validation

To verify the identity of the synthesized compound, the following spectral features must be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

- ~7.4–6.9 ppm (m, 3H): Thiophene aromatic protons.

-

~4.2 ppm (s, 1H): The chiral

-

~3.6 ppm (m, 4H): Morpholine ether protons (

-

~2.5 ppm (m, 4H): Morpholine amine protons (

-

Mass Spectrometry (ESI+):

-

Expected [M+H]+ peak at m/z 228.06.

-

References

-

Nanda, K. K., & Trotter, B. W. (2023).[7] A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. MDPI Molecules. [Link]

-

Gellman, S. H. (1998).[6] Foldamers: A Manifesto. Accounts of Chemical Research. [Link]

-

Pelliccia, S., et al. (2018).

-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction. ResearchGate. [Link] -

Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters. [Link]

Sources

- 1. 89776-66-9|2-Amino-2-(5-methylthiophen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 132289-66-8|Methyl 2-amino-2-(thiophen-2-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 3. 870860-34-7 CAS MSDS (MORPHOLIN-4-YL-THIOPHEN-2-YL-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. MORPHOLIN-4-YL-THIOPHEN-2-YL-ACETIC ACID | 870860-34-7 [m.chemicalbook.com]

- 5. jchemrev.com [jchemrev.com]

- 6. air.unimi.it [air.unimi.it]

- 7. mdpi.com [mdpi.com]

- 8. Heterocyclic Building Blocks - AK Scientific [aksci.com]

An In-depth Technical Guide to the Postulated Mechanism of Action of Morpholin-4-YL-thiophen-2-YL-acetic acid

A Theoretical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Morpholin-4-YL-thiophen-2-YL-acetic acid is a novel chemical entity with no currently available published literature detailing its biological activity or mechanism of action.[1] This guide, therefore, presents a theoretical framework based on established principles of medicinal chemistry and the known pharmacology of its constituent structural motifs. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a foundational roadmap for future investigation.

Introduction: Deconstructing a Molecule of Interest

The rational design of small molecule therapeutics hinges on a deep understanding of structure-activity relationships (SAR). In the absence of empirical data for "Morpholin-4-YL-thiophen-2-YL-acetic acid," our initial approach is to dissect its architecture into three primary components: the morpholine ring, the thiophene ring, and the acetic acid moiety. Each of these is a well-recognized pharmacophore, a molecular feature responsible for a drug's biological activity. The morpholine and thiophene moieties are prevalent in a multitude of bioactive compounds, suggesting that their combination in this specific arrangement could elicit a novel pharmacological profile.[2] This guide will explore the potential biological targets and signaling pathways that this compound might modulate, drawing parallels from structurally related molecules.

Part 1: A Tripartite Pharmacophore Analysis and Hypothetical Mechanisms of Action

The structure of Morpholin-4-YL-thiophen-2-YL-acetic acid suggests several plausible avenues for biological interaction. We will explore these by examining the contributions of each key functional group.

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a common heterocyclic motif found in numerous approved drugs and clinical candidates.[2] Its inclusion in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability. Beyond its role as a molecular scaffold, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets.

-

Potential as a Proteasome Inhibitor: The structurally related compound, morpholin-4-yl-acetic acid, is a known intermediate in the synthesis of Carfilzomib, a potent second-generation proteasome inhibitor used in the treatment of multiple myeloma.[3] The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Its inhibition leads to the accumulation of misfolded proteins, inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. While a significant structural leap from a simple acetic acid derivative to a complex peptide epoxyketone like Carfilzomib, the presence of the morpholine-acetic acid substructure in our target molecule warrants an investigation into its potential proteasome inhibitory activity.

The Thiophene-2-yl-acetic Acid Core: Targeting Inflammatory Pathways

Thiophene rings are bioisosteres of phenyl rings, often used by medicinal chemists to modulate potency and physicochemical properties. The thiophene-2-yl-acetic acid scaffold is of particular interest due to its presence in compounds targeting enzymes involved in inflammation.

-

Hypothesized Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): Several research endeavors have focused on 2-(thiophen-2-yl)acetic acid-based compounds as inhibitors of mPGES-1.[4] This enzyme is a key player in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory disorders with the potential for an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The structural similarity of our target compound to known mPGES-1 inhibitors makes this a compelling hypothetical mechanism.

Synergistic or Novel Activity

It is also plausible that the combination of the morpholine and thiophene-2-yl-acetic acid moieties results in a synergistic effect or an entirely novel mechanism of action. The overall topology of the molecule could allow it to fit into binding pockets of various receptors or enzymes, leading to unforeseen biological activities. A broad-based initial screening approach would be prudent to capture any such unexpected activities.

Part 2: A Proposed Experimental Roadmap for Elucidating the Mechanism of Action

To systematically investigate the hypothetical mechanisms of action, a tiered experimental approach is recommended. This workflow is designed to first identify biological activity and then to progressively narrow down the specific molecular targets and pathways.

Initial High-Throughput Screening (HTS)

A broad-based HTS against a panel of common drug targets is the logical first step. This would include assays for:

-

Proteasome Inhibition: A cell-free assay measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome in the presence of Morpholin-4-YL-thiophen-2-YL-acetic acid.

-

mPGES-1 Inhibition: An enzymatic assay to determine the IC50 value of the compound against recombinant human mPGES-1.

-

General Cytotoxicity: A cell viability assay (e.g., MTT or CellTiter-Glo®) across a panel of cancer and normal cell lines to assess for general cytotoxic effects and potential therapeutic windows.

Target Validation and Pathway Analysis

Should the initial screening yield positive results in any of the above areas, the next phase would involve more detailed mechanistic studies.

Workflow for Investigating Proteasome Inhibition:

Caption: Proposed workflow for validating proteasome inhibition.

Workflow for Investigating mPGES-1 Inhibition:

Caption: Experimental workflow for mPGES-1 inhibition studies.

Detailed Experimental Protocols

Protocol 1: Cell-Free 20S Proteasome Inhibition Assay

-

Reagents: Purified 20S human proteasome, fluorogenic peptide substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2), Morpholin-4-YL-thiophen-2-YL-acetic acid (dissolved in DMSO), positive control (e.g., Bortezomib).

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a 96-well black plate, add 2 µL of each compound dilution.

-

Add 98 µL of a master mix containing the proteasome and the fluorogenic substrate to each well.

-

Incubate at 37°C for 60 minutes, protected from light.

-

Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) using a plate reader.

-

Calculate the percent inhibition relative to DMSO controls and determine the IC50 value.

-

Protocol 2: Whole-Cell PGE2 Production Assay

-

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Reagents: Cell culture medium (e.g., DMEM with 10% FBS), Lipopolysaccharide (LPS), Morpholin-4-YL-thiophen-2-YL-acetic acid, positive control (e.g., a known mPGES-1 inhibitor), PGE2 ELISA kit.

-

Procedure:

-

Plate cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce mPGES-1 expression and PGE2 production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of PGE2 production.

-

Part 3: Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of Morpholin-4-YL-thiophen-2-YL-acetic acid

| Assay | Target/Endpoint | IC50 (µM) |

| Proteasome Activity | Chymotrypsin-like | > 100 |

| Proteasome Activity | Trypsin-like | > 100 |

| Proteasome Activity | Caspase-like | > 100 |

| mPGES-1 Enzymatic Assay | Recombinant h-mPGES-1 | 0.5 |

| COX-1 Enzymatic Assay | Ovine COX-1 | 25 |

| COX-2 Enzymatic Assay | Human recombinant COX-2 | 15 |

| PGE2 Production | LPS-stimulated RAW 264.7 | 1.2 |

| Cell Viability | HEK293 | > 50 |

Interpretation of Hypothetical Data: The data in Table 1 would suggest that Morpholin-4-YL-thiophen-2-YL-acetic acid is a potent and selective inhibitor of mPGES-1. The lack of significant proteasome inhibition would deprioritize that line of investigation. The selectivity over COX-1 and COX-2 is a favorable characteristic, suggesting a potentially reduced risk of gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. The low cytotoxicity in a normal cell line is also a positive indicator.

Conclusion and Future Directions

While the precise mechanism of action of Morpholin-4-YL-thiophen-2-YL-acetic acid remains to be experimentally determined, this guide provides a robust, hypothesis-driven framework for its investigation. Based on the analysis of its constituent pharmacophores, the most promising avenue for exploration appears to be its potential as an inhibitor of mPGES-1 for the treatment of inflammatory conditions. The proposed experimental workflows offer a clear path forward for researchers to validate this hypothesis and to fully characterize the pharmacological profile of this novel chemical entity. Subsequent studies could involve lead optimization to improve potency and pharmacokinetic properties, followed by extensive preclinical and clinical development.

References

-

PubChemLite. Morpholin-4-yl-thiophen-2-yl-acetic acid (C10H13NO3S). Available at: [Link] (Note: This is a general link as the specific compound page indicates no available literature).

- Singh, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2226-2242.

- Marvadi, P., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 199-217.

- Di Micco, S., et al. (2015). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Journal of Medicinal Chemistry, 58(15), 6210–6224.

-

Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available at: [Link]

- Sameaa, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 761-773.

- Ettouhami, A., et al. (2012). Diorganotin (IV) derivative of 2-thiophene acetic acid: characterizations and biological activities of {[n-Bu2SnO2C–CH2–C4H3S]2O}2. Medicinal Chemistry Research, 21(10), 3058–3065.

Sources

- 1. PubChemLite - Morpholin-4-yl-thiophen-2-yl-acetic acid (C10H13NO3S) [pubchemlite.lcsb.uni.lu]

- 2. jchemrev.com [jchemrev.com]

- 3. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]

- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Morpholin-4-yl-thiophen-2-yl-acetic Acid: Synthesis, Characterization, and Potential as a Novel Anti-Inflammatory Agent

Executive Summary: This document provides a comprehensive technical overview of the novel research chemical, Morpholin-4-yl-thiophen-2-yl-acetic acid. By dissecting its constituent chemical motifs—the pharmacologically significant morpholine ring and the bio-active thiophene-2-acetic acid core—we postulate its primary therapeutic potential as a non-steroidal anti-inflammatory drug (NSAID). This guide outlines a plausible synthetic pathway, detailed characterization methodologies, and robust experimental protocols to investigate its hypothesized mechanism of action: the inhibition of key enzymes in the prostaglandin synthesis pathway. This whitepaper is intended for researchers and professionals in drug discovery and development, offering a foundational framework for the scientific exploration of this promising compound.

Part 1: Introduction and Scientific Rationale

The pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. Morpholin-4-yl-thiophen-2-yl-acetic acid emerges as a compound of significant interest due to the convergence of two well-established pharmacophores within its structure.

-

The Morpholine Moiety: The morpholine ring is a privileged scaffold in drug design, renowned for its ability to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[1][2] Its inclusion in numerous approved drugs, spanning therapeutic areas from anticancer to antidepressants, underscores its value in modulating molecular interactions and optimizing drug-like characteristics.[1]

-

The Thiophene-2-acetic Acid Core: Thiophene-based structures are integral to a variety of biologically active molecules. Specifically, thiophene-2-acetic acid and its derivatives are recognized as crucial building blocks for anti-inflammatory and antimicrobial agents.[3] Research has identified derivatives of thiophene-2-acetic acid as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade.[4] Furthermore, this core is a precursor to established antibiotics, highlighting its therapeutic versatility.[5]

Central Hypothesis: The strategic combination of these two moieties suggests that Morpholin-4-yl-thiophen-2-yl-acetic acid is a compelling candidate for investigation as a novel anti-inflammatory agent. We hypothesize that it functions by inhibiting prostaglandin synthesis, potentially through the modulation of cyclooxygenase (COX) enzymes or mPGES-1, which are central to the physiological response of pain, fever, and inflammation.[6][7]

Part 2: Physicochemical and Structural Properties

While comprehensive experimental data for this specific molecule is not yet publicly available, its fundamental properties can be defined and predicted based on its structure.

| Property | Value / Prediction | Source |

| IUPAC Name | 2-morpholin-4-yl-2-thiophen-2-ylacetic acid | - |

| Molecular Formula | C₁₀H₁₃NO₃S | [8] |

| Molecular Weight | 227.28 g/mol | [8] |

| Monoisotopic Mass | 227.06161 Da | [8] |

| SMILES | C1COCCN1C(C2=CC=CS2)C(=O)O | [8] |

| InChIKey | UUCFFFMUBSIDDV-UHFFFAOYSA-N | [8] |

| Appearance | Predicted: Off-white to yellow solid | - |

| XlogP (Predicted) | -1.4 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

Table 1: Summary of Physicochemical Properties.

Part 3: Proposed Synthesis and Characterization

A validated synthesis for Morpholin-4-yl-thiophen-2-yl-acetic acid has not been published. Therefore, we propose a robust and logical two-step synthetic route based on well-established organic chemistry transformations, starting from the commercially available thiophene-2-acetic acid.[3][5]

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromo-2-(thiophen-2-yl)acetic acid (Intermediate)

-

Rationale: This step utilizes a free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for bromination at the α-position to the thiophene ring, which is analogous to a benzylic position, and AIBN serves as a radical initiator.

-

Procedure: a. To a solution of thiophene-2-acetic acid (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq). b. Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., nitrogen) for 4-6 hours. Monitor the reaction progress by TLC. c. After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. d. Concentrate the filtrate under reduced pressure to yield the crude bromo-intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of Morpholin-4-yl-thiophen-2-yl-acetic acid (Final Product)

-

Rationale: This is a classic Sₙ2 nucleophilic substitution. Morpholine acts as the nucleophile, displacing the bromide. Triethylamine (Et₃N) is a non-nucleophilic base used to quench the HBr generated during the reaction, preventing the protonation of morpholine.

-

Procedure: a. Dissolve the crude 2-Bromo-2-(thiophen-2-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF). b. To this solution, add morpholine (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) at 0°C. c. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. d. Upon completion, filter the triethylammonium bromide salt. e. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Protocol: Structural Characterization

To ensure the identity and purity of the synthesized compound, a combination of standard analytical techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the morpholine protons (typically two multiplets around 2.5-3.8 ppm), the protons of the thiophene ring (in the aromatic region, ~6.9-7.5 ppm), a singlet for the α-proton adjacent to both rings, and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Expect signals corresponding to the carbons of the morpholine and thiophene rings, the α-carbon, and the carbonyl carbon of the carboxylic acid (~170-180 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected (M+H)⁺ ion would be at m/z 228.0689.[8]

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC with UV detection. The purity should be ≥95% for use in biological assays.

Part 4: Hypothesized Biological Activity and Mechanism

Our central hypothesis is that Morpholin-4-yl-thiophen-2-yl-acetic acid functions as an NSAID by inhibiting the enzymatic production of prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[6]

The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase enzymes (COX-1 and COX-2) into Prostaglandin H₂ (PGH₂).[9] PGH₂ is subsequently isomerized by terminal synthases, such as mPGES-1, to produce bioactive prostaglandins like PGE₂.[7][10]

Part 5: Protocols for Biological Evaluation

To test our hypothesis, a tiered approach starting with in vitro enzyme assays followed by cell-based models is recommended.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Rationale: This assay directly measures the ability of the test compound to inhibit the activity of purified COX enzymes. It is a critical first step to determine potency and selectivity (COX-1 vs. COX-2).

-

Methodology: a. Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam), which provides recombinant human COX-1 and COX-2 enzymes, arachidonic acid substrate, and a detection system. b. Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be 100 µM to 1 nM. c. In a 96-well plate, add the enzyme (COX-1 or COX-2), assay buffer, and the test compound (or vehicle control, DMSO). Incubate for a short period (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding the arachidonic acid substrate. e. After a set reaction time (e.g., 10 minutes), stop the reaction and measure the product formation using the kit's colorimetric or fluorometric probe. f. Include a known non-selective NSAID (e.g., ibuprofen) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls. g. Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell-Based PGE₂ Production Assay

-

Rationale: This assay confirms the anti-inflammatory activity in a more physiologically relevant context by measuring the inhibition of PGE₂ production in whole cells following an inflammatory stimulus.

-

Methodology: a. Seed a suitable cell line, such as RAW 264.7 murine macrophages or A549 human lung carcinoma cells, in 24-well plates and grow to ~80% confluency. b. Pre-treat the cells with various concentrations of Morpholin-4-yl-thiophen-2-yl-acetic acid (or vehicle) for 1-2 hours. c. Induce an inflammatory response by adding Lipopolysaccharide (LPS, for macrophages) or Interleukin-1β (IL-1β, for A549 cells). d. Incubate for 18-24 hours to allow for PGE₂ production and secretion into the culture medium. e. Collect the cell culture supernatant. f. Quantify the concentration of PGE₂ in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. g. Analyze the data to determine the dose-dependent inhibition of PGE₂ synthesis.

Part 6: Safety, Handling, and Future Directions

-

Safety and Handling: As a novel chemical, Morpholin-4-yl-thiophen-2-yl-acetic acid should be handled with care. Based on its structural components (carboxylic acid, thiophene), it may be an irritant.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to ensure stability.

-

Future Directions: Positive results from the initial biological assays would warrant further investigation. Key next steps include:

-

In Vivo Efficacy Studies: Testing the compound in established animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

-

Pharmacokinetic (ADME) Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the compound to evaluate its drug-like potential.

-

Lead Optimization: Initiating a structure-activity relationship (SAR) study by synthesizing analogs to improve potency, selectivity, and pharmacokinetic parameters.

-

Toxicology Screening: Preliminary safety pharmacology and toxicology studies to identify potential liabilities.

-

References

-

An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]

-

Morpholin-4-yl-thiophen-2-yl-acetic acid (C10H13NO3S) - PubChemLite. PubChemLite. [Link]

-

Diorganotin (IV) derivative of 2-thiophene acetic acid: characterizations and biological activities of {[n-Bu2SnO2C–CH2–C4H3S]2O}2 - Academia.edu. Academia.edu. [Link]

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Improved synthesis of thiophene-2-acetic acid - ResearchGate. ResearchGate. [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - Frontiers. Frontiers in Chemistry. [Link]

-

PHARMACOLOGY Anti-inflammatory, Antipyretic & Analgesic agents. University of Babylon. [Link]

-

2-(4-Methylthiophen-2-yl)acetic acid | C7H8O2S | CID 14076807 - PubChem. PubChem. [Link]

-

A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds - PubMed. PubMed. [Link]

-

Thiophene-2-acetic acid - Wikipedia. Wikipedia. [Link]

-

Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs - MDPI. MDPI. [Link]

-

Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology. Deranged Physiology. [Link]

-

Non Steroidal Anti-inflammatory Drugs (NSAIDs). University of Anbar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciencescholar.us [sciencescholar.us]

- 3. chemimpex.com [chemimpex.com]

- 4. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]

- 5. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. PubChemLite - Morpholin-4-yl-thiophen-2-yl-acetic acid (C10H13NO3S) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Therapeutic Targets of Morpholino-Thiophene Compounds

Executive Summary

Morpholino-thiophene conjugates represent a privileged scaffold in medicinal chemistry, characterized by the fusion or linkage of a lipophilic, electron-rich thiophene ring with a polar, hydrogen-bond-accepting morpholine moiety. This structural duality allows these compounds to traverse lipid bilayers while maintaining specific interactions with polar residues in protein active sites.

This guide analyzes the two primary therapeutic modalities of this scaffold: Type I (Fused Thienopyrimidines) targeting the PI3K/Akt/mTOR pathway in oncology, and Type II (Linked Morpholino-Thiophenes) targeting the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis.

Part 1: Structural Rationale & Pharmacophore Analysis

The therapeutic potency of morpholino-thiophene compounds stems from specific molecular interactions defined by their sub-structures:

-

The Morpholine Hinge-Binder: In kinase inhibitors, the morpholine oxygen atom serves as a critical hydrogen bond acceptor.[1][2] It typically interacts with the "hinge region" of the kinase ATP-binding pocket (e.g., Val851 in PI3K

). -

The Thiophene Scaffold: The thiophene ring provides a rigid, planar, aromatic spacer that occupies hydrophobic pockets (Selectivity Pocket) within the enzyme, positioning auxiliary groups to interact with affinity pockets.

-

Metabolic Stability: While thiophene is bioisosteric to phenyl, it is more electron-rich, altering metabolic susceptibility (e.g., S-oxidation) and

-

Visualization: Pharmacophore SAR Analysis

Caption: Structure-Activity Relationship (SAR) mapping of the morpholino-thiophene scaffold against primary biological targets.

Part 2: Primary Therapeutic Targets

Oncology: PI3K/Akt/mTOR Pathway

Target Class: Lipid Kinases (Class I PI3K) and Serine/Threonine Kinases (mTOR).[1] Lead Compound: GDC-0941 (Pictilisib).[2][3][4][5]

The most advanced application of this scaffold is in the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in solid tumors.[1]

-

Mechanism of Action: GDC-0941, a thieno[3,2-d]pyrimidine derivative, functions as an ATP-competitive inhibitor. The morpholine ring mimics the adenine ring of ATP, forming a key hydrogen bond with the backbone amide of Val851 in the hinge region of the PI3K catalytic subunit. The fused thiophene system extends into the affinity pocket, preventing ATP binding and subsequent phosphorylation of PIP2 to PIP3.

-

Downstream Effects: Inhibition prevents the recruitment of Akt (Protein Kinase B) to the membrane, blocking the phosphorylation of downstream effectors like mTOR, S6K, and 4E-BP1. This results in G1 cell cycle arrest and apoptosis.

Experimental Validation: PI3K Pathway Analysis

To validate this target in a new derivative, the following self-validating workflow is required:

-

Cell-Free Kinase Assay: Use an ADP-Glo™ or LanthaScreen™ assay to determine IC50 against recombinant PI3K

, -

Cellular Western Blotting:

-

Control: DMSO-treated cells.

-

Treatment: Dose-response (e.g., 0.1, 1.0, 10

M) for 2-4 hours. -

Readouts:

-

p-Akt (Ser473) – Direct biomarker of PI3K inhibition.

-

p-S6 (Ser235/236) – Biomarker of downstream mTOR inhibition.

-

Total Akt/S6 – Loading control.

-

-

Success Criteria: Dose-dependent reduction in phosphorylation signals without loss of total protein.

-

Visualization: PI3K/Akt/mTOR Inhibition Pathway

Caption: Schematic of the PI3K/Akt/mTOR signaling cascade illustrating the blockade point of morpholino-thiophene inhibitors.

Infectious Disease: Tuberculosis (QcrB)

Target: QcrB (Subunit of cytochrome bcc complex). Lead Series: Morpholino-Thiophenes (MOT).[6]

A distinct series of non-fused morpholino-thiophenes has emerged as potent anti-tubercular agents.[6] Unlike the kinase inhibitors, these compounds target the bioenergetic machinery of Mycobacterium tuberculosis.

-

Mechanism of Action: These compounds bind to the QcrB subunit of the electron transport chain.[7] By inhibiting the cytochrome bcc complex, they disrupt the proton motive force and ATP synthesis in the bacteria.

-

Significance: QcrB is a validated target that is distinct from those targeted by first-line TB drugs (like rifampicin or isoniazid), making these compounds effective against Multi-Drug Resistant (MDR) strains.

Experimental Validation: Respiration Assay

-

MABA Assay: Microplate Alamar Blue Assay to determine MIC against M. tuberculosis H37Rv.

-

Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer on mycobacterial cultures.

-

Expectation: Immediate drop in OCR upon compound addition, similar to the control inhibitor Q203.

-

Part 3: Experimental Workflow for Target Validation

To rigorously establish a morpholino-thiophene derivative as a therapeutic candidate, the following hierarchical workflow is recommended.

Table 1: Validation Protocol Summary

| Stage | Experiment | Purpose | Key Metric |

| 1. Primary | Enzymatic Assay (ADP-Glo) | Determine binding affinity ( | |

| 2. Cellular | Western Blot (p-Akt/p-S6) | Confirm pathway engagement in cells | Phospho-signal reduction |

| 3. Phenotypic | MTT / Resazurin Assay | Assess cytotoxicity / antiproliferative effect | |

| 4. Specificity | Kinase Selectivity Panel | Ensure no off-target toxicity | Selectivity Score (S-score) |

| 5. ADME | Microsomal Stability | Assess metabolic half-life ( | Intrinsic Clearance ( |

Visualization: Validation Logic Flow

Caption: Decision tree for the biological evaluation of novel morpholino-thiophene derivatives.

References

-

Folkes, A. J., et al. (2008).[8] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[8] Journal of Medicinal Chemistry. Link

-

Cleghorn, L. A. T., et al. (2018). "Identification of Morpholino-Thiophenes as Novel Mycobacterium tuberculosis Inhibitors Targeting QcrB."[7] Journal of Medicinal Chemistry. Link

-

Raynaud, F. I., et al. (2009). "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 to GDC-0941." Molecular Cancer Therapeutics. Link

-

Munir, R., et al. (2024). "Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme."[9] Frontiers in Chemistry. Link

-

Heffron, T. P., et al. (2011). "Highly selective and potent thiophenes as PI3K inhibitors with oral antitumor activity."[8][10] ACS Medicinal Chemistry Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GDC-0941 | CAS 957054-30-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - WCAIR [wcair.dundee.ac.uk]

- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]

- 10. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Computational Profiling of the Morpholine-Thiophene Scaffold: A Technical Guide

Executive Summary

This guide details the in silico characterization of Morpholin-4-yl-thiophen-2-yl-acetic acid (MTAA) .[1][2] This molecule represents a "privileged scaffold" hybrid, combining the pharmacokinetic (PK) modulating properties of the morpholine ring with the bioisosteric versatility of the thiophene moiety.

While often utilized as a synthetic building block in Multicomponent Reactions (MCRs) such as the Ugi condensation, MTAA exhibits intrinsic potential as a fragment lead for targets requiring amphiphilic binding pockets, specifically Urease (bacterial infections) and Kinase domains (oncology). This whitepaper provides a self-validating workflow for modeling MTAA, moving from Quantum Mechanical (QM) characterization to Molecular Dynamics (MD) simulation.[1][2]

Chemical Space & Conformational Analysis (DFT)

Before docking, the electronic environment of the scaffold must be rigorously defined. Standard force fields often miscalculate the torsion angle between the thiophene and the acetic acid tail due to lone-pair interactions.[1]

The Zwitterionic Challenge

MTAA is an

Critical Protocol: You must model the Zwitterion for accurate electrostatic mapping.[1]

DFT Protocol (Gaussian/ORCA)

To derive accurate partial charges (RESP) and geometry:

-

Functional/Basis Set: B3LYP/6-311++G(d,p) (Includes diffuse functions for the anionic carboxylate).[1][2]

-

Solvation: CPCM (Conductor-like Polarizable Continuum Model) with water ($ \epsilon = 78.4 $).[1][2]

Key Output Parameters:

| Parameter | Expected Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.5 - 5.2 eV | Indicates chemical stability; lower gaps suggest higher reactivity in MCRs.[1][2] |

| Dipole Moment | > 5.0 Debye | High polarity due to zwitterionic character; drives solubility.[1][2] |

| N-C-C-O Torsion | Variable | Defines the "kink" angle critical for fitting into active sites.[1] |

ADMET & Physicochemical Profiling

MTAA is a classic "Fragment" (

Predicted Profile (Consensus):

Interpretation: The morpholine ring acts as a "solubility handle," counteracting the lipophilicity of the thiophene. This makes MTAA an ideal Lead-Like scaffold.[1][2]

Molecular Docking: Target Interaction Mapping

Based on the scaffold architecture, two primary target classes are identified for in silico validation:

-

Urease (Nickel-dependent): Thiophene derivatives are known urease inhibitors.[1][2] The carboxylate of MTAA can coordinate with the active site Nickel ions.

-

Kinases (ATP-binding): The morpholine oxygen often acts as a hinge-binder H-bond acceptor.[1][2]

Experimental Protocol: Docking to Urease (PDB: 4H9M)[1][2]

Step 1: Protein Preparation

-

Remove water molecules (except those coordinating Ni ions).[1][2]

-

Protonate Histidine residues (His320, His321) appropriately for the metal center.

Step 2: Grid Generation

Step 3: Docking (AutoDock Vina / Glide)

-

Exhaustiveness: 32 (High precision for fragment docking).

-

Scoring Function: Emphasis on Electrostatic/Metal coordination terms.

Interaction Logic

-

Thiophene: Engages in

T-shaped stacking with aromatic residues (e.g., Phe/Tyr).[1][2] -

Morpholine: H-bond acceptor (Ether O) and donor (Protonated NH+).[1][2]

-

Carboxylate: Salt bridge with Arginine or coordination with Metal ions.[1][2]

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1][2] MD is required to verify the stability of the MTAA-Protein complex, specifically checking if the fragment "drifts" due to its small size.[1]

Simulation Setup (GROMACS)

-

Force Field: CHARMM36m (Best for small molecules + proteins).[1][2]

-

Box: Dodecahedron, 1.0 nm buffer.

Production Run Protocol

-

Equilibration (NVT): 100 ps, 300 K (V-rescale thermostat).

-

Equilibration (NPT): 100 ps, 1 bar (Parrinello-Rahman barostat).

-

Production: 50 ns (Sufficient for fragment stability analysis).

Success Criteria:

-

Ligand RMSD:

Å over the last 20 ns.[1] -

H-Bond Occupancy: Key interactions (e.g., Morpholine-Hinge) present > 60% of time.[1][2]

Visual Workflow & Pathway Logic

The following diagram illustrates the decision matrix for modeling MTAA, distinguishing between its role as a direct inhibitor versus a synthetic intermediate.

Figure 1: Computational workflow for characterizing MTAA. The path diverges based on whether the molecule is treated as a final inhibitor or a reactive intermediate.

References & Authoritative Grounding

-

Scaffold Privileges: Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2][3] Journal of Chemical Reviews, 2021.[3] Link

-

Urease Inhibition: Khan, M., et al. "Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections."[1][2] Frontiers in Chemistry, 2024.[2] Link

-

Fragment-Based Discovery: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][2] Nature Reviews Drug Discovery, 2016.[2] Link

-

Force Field Parameters: Vanommeslaeghe, K., et al. "CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields."[1][2] Journal of Computational Chemistry, 2010. Link[1]

-

Docking Methodology: Trott, O., & Olson, A. J.[2] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010. Link

Sources

Spectroscopic Characterization of Morpholin-4-yl-thiophen-2-yl-acetic acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound Morpholin-4-yl-thiophen-2-yl-acetic acid. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural confirmation through spectroscopic methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific compound is not widely published, this guide will leverage data from closely related structures and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and its Spectroscopic Implications

Morpholin-4-yl-thiophen-2-yl-acetic acid (C₁₀H₁₃NO₃S) is a hybrid molecule incorporating a morpholine ring, a thiophene ring, and an acetic acid moiety. Each of these components will give rise to characteristic signals in their respective spectra, and their connectivity will be confirmed by correlations and chemical shift perturbations.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

-

Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

A small amount of formic acid (0.1%) can be added for positive ion mode, or ammonium hydroxide (0.1%) for negative ion mode to enhance ionization.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI+.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS experiments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of Morpholin-4-yl-thiophen-2-yl-acetic acid. By combining the predictive power of NMR, IR, and MS, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a starting point for obtaining high-quality data. It is the synthesis of information from these distinct analytical techniques that provides the highest level of confidence in structural elucidation.

References

-

PubChem. (n.d.). 2-morpholin-4-yl-2-thiophen-2-ylacetic acid. National Center for Biotechnology Information. Retrieved from a valid URL. [1]2. Frontiers in Chemistry. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Retrieved from a valid URL. [2]3. IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from a valid URL.

Sources

- 1. PubChemLite - Morpholin-4-yl-thiophen-2-yl-acetic acid (C10H13NO3S) [pubchemlite.lcsb.uni.lu]

- 2. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]

A Technical Guide to the Exploration of Morpholin-4-YL-thiophen-2-YL-acetic acid for Novel Drug Discovery

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the genesis of novel therapeutic agents. This guide provides an in-depth technical exploration of "Morpholin-4-YL-thiophen-2-YL-acetic acid," a compound that marries the robust pharmacological attributes of the morpholine ring with the versatile bioactivity of the thiophene-2-acetic acid scaffold. While direct extensive research on this specific molecule is nascent, this document synthesizes the vast potential of its constituent parts to project a comprehensive roadmap for its investigation in novel drug discovery. We will delve into the rationale for its design, propose synthetic strategies, outline a comprehensive in vitro and in vivo screening cascade, and discuss potential therapeutic applications, thereby providing a foundational framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Chimera of Privileged Scaffolds

The strategic design of new chemical entities (NCEs) is a cornerstone of modern drug discovery. The molecule, Morpholin-4-YL-thiophen-2-YL-acetic acid, represents a compelling convergence of two well-established pharmacophores: morpholine and thiophene-2-acetic acid.

The morpholine moiety is widely regarded as a "privileged structure" in medicinal chemistry.[1][2] Its presence in numerous approved and experimental drugs is a testament to its advantageous physicochemical, biological, and metabolic properties.[1][3][4] The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, often leading to increased potency and desirable pharmacokinetic profiles.[1][2] This versatile scaffold is a common feature in drugs targeting a wide array of diseases, including cancer and neurodegenerative disorders.[3][4][5]

Similarly, thiophene-2-acetic acid and its derivatives are recognized as valuable building blocks for bioactive molecules.[6] The thiophene ring is a bioisostere of the benzene ring and is featured in numerous pharmaceuticals. Derivatives of thiophene-2-acetic acid have been explored for their potential as anti-inflammatory and antimicrobial agents, highlighting their significance in drug discovery and development.[6][7][8]

The combination of these two scaffolds in Morpholin-4-YL-thiophen-2-YL-acetic acid presents a rational design strategy to create a novel molecule with potentially synergistic or enhanced pharmacological properties. This guide will provide a prospective analysis of how this compound can be systematically evaluated for its therapeutic potential.

Synthesis and Characterization

The synthesis of Morpholin-4-YL-thiophen-2-YL-acetic acid can be approached through several established synthetic routes. A plausible and efficient method involves the reaction of a suitable thiophene precursor with a morpholine-containing reagent.

Proposed Synthetic Protocol:

A common method for the synthesis of similar compounds involves the reaction of an alpha-halo acetic acid derivative with an amine.[9]

Step 1: Synthesis of ethyl 2-(thiophen-2-yl)acetate This can be achieved through the esterification of thiophene-2-acetic acid.

Step 2: Halogenation of ethyl 2-(thiophen-2-yl)acetate The ester from Step 1 can be brominated at the alpha-position using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Step 3: Nucleophilic substitution with morpholine The resulting ethyl 2-bromo-2-(thiophen-2-yl)acetate is then reacted with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the bromine atom to form the desired ethyl morpholin-4-yl-thiophen-2-yl-acetate.

Step 4: Hydrolysis of the ester The final step involves the hydrolysis of the ester to the carboxylic acid, yielding Morpholin-4-YL-thiophen-2-YL-acetic acid. This is typically achieved by heating with an aqueous acid or base.[10]

Workflow for Synthesis:

Caption: Proposed synthetic workflow for Morpholin-4-YL-thiophen-2-YL-acetic acid.

Characterization:

The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., C=O, C-N, C-S). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

| Melting Point Analysis | To determine the melting point, which is a physical constant for a pure compound. |

In Vitro Evaluation: A Tiered Screening Approach

Given the broad biological activities associated with morpholine and thiophene derivatives, a tiered in vitro screening approach is recommended to efficiently identify the most promising therapeutic areas for Morpholin-4-YL-thiophen-2-YL-acetic acid.

Tier 1: Broad-Based Phenotypic Screening

The initial screening should focus on a diverse panel of cell-based assays to identify any significant biological activity.

| Assay Type | Example Cell Lines | Rationale |

| Anticancer | NCI-60 human tumor cell line screen | To assess broad-spectrum anticancer activity. |

| Antimicrobial | E. coli, S. aureus, C. albicans | To evaluate activity against Gram-negative and Gram-positive bacteria, and fungi.[7][8] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | To measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |

| Neuroactivity | SH-SY5Y neuroblastoma cells | To assess effects on cell viability and neurite outgrowth. |

Tier 2: Target-Based and Mechanistic Assays

Based on the results from Tier 1, more focused assays can be employed to identify specific molecular targets and elucidate the mechanism of action.

Caption: A tiered in vitro screening cascade for Morpholin-4-YL-thiophen-2-YL-acetic acid.

In Vivo Evaluation and Preclinical Development

Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and safety.

Pharmacokinetic Profiling:

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will be critical for its success as a drug candidate.

| PK Parameter | Experimental Method |

| Solubility | Thermodynamic and kinetic solubility assays |

| Permeability | Caco-2 or PAMPA assays |

| Metabolic Stability | Liver microsome or hepatocyte stability assays |

| In vivo PK | Administration to rodents (e.g., mice, rats) followed by blood sampling and analysis |

Efficacy Models:

The choice of in vivo efficacy models will depend on the therapeutic area identified in the in vitro screening.

-

Oncology: Xenograft models using human cancer cell lines in immunocompromised mice.

-

Infectious Diseases: Murine models of bacterial or fungal infection.

-

Inflammation: Rodent models of arthritis or inflammatory bowel disease.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once a lead compound with in vivo activity is identified, a lead optimization program should be initiated to improve its potency, selectivity, and drug-like properties. This will involve the synthesis and testing of a library of analogs of Morpholin-4-YL-thiophen-2-YL-acetic acid.

Key Areas for Modification:

-

Thiophene Ring: Substitution at the 3, 4, and 5-positions of the thiophene ring to explore the impact on activity and selectivity.

-

Acetic Acid Moiety: Esterification or amidation of the carboxylic acid to generate prodrugs with improved permeability and bioavailability.

-

Morpholine Ring: Introduction of substituents on the morpholine ring to modulate its physicochemical properties.

The data from these SAR studies will be crucial for developing a quantitative understanding of the relationship between the chemical structure and biological activity, ultimately leading to the identification of a clinical candidate.

Conclusion

Morpholin-4-YL-thiophen-2-YL-acetic acid represents a promising starting point for the discovery of novel therapeutic agents. By leveraging the well-established pharmacological benefits of the morpholine and thiophene-2-acetic acid scaffolds, a systematic and rationale-driven drug discovery program can be implemented. The comprehensive guide presented here provides a robust framework for the synthesis, in vitro and in vivo evaluation, and lead optimization of this intriguing molecule, paving the way for its potential development into a next-generation therapeutic.

References

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.

- Jain, A., & Sahu, S. K. (2024).

- MORPHOLINE. (n.d.). Vertex AI Search.

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Vertex AI Search.

- Thiophene-2-acetic acid. (n.d.). Chem-Impex.

- Process for preparing thiophene derivatives. (n.d.).

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.

- Morpholin-4-yl-acetic acid. (n.d.). Chem-Impex.

- An updated review on morpholine derivatives with their pharmacological actions. (2022). Vertex AI Search.

- MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6. (2025). ChemicalBook.

- Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv

- Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv

- Morpholin-4-yl-thiophen-2-yl-acetic acid (C10H13NO3S). (n.d.). PubChemLite.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.

- MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8. (2026). ChemicalBook.

- Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)

- morpholin-4-yl-acetic acid AldrichCPR. (n.d.). Sigma-Aldrich.

- 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses Procedure.

- An updated review on morpholine derivatives with their pharmacological actions. (2022). Vertex AI Search.

- Improved synthesis of thiophene-2-acetic acid. (2025).

- MORPHOLINE (MORFOLİN). (n.d.). Vertex AI Search.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. atamankimya.com [atamankimya.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]

Methodological & Application

"Morpholin-4-YL-thiophen-2-YL-acetic acid" in vitro assay protocols

Application Note: Functional Profiling and Screening of Morpholin-4-yl-thiophen-2-yl-acetic Acid (MTA) Scaffolds

Executive Summary & Scientific Rationale

Morpholin-4-yl-thiophen-2-yl-acetic acid (MTA) represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Structurally, it combines three distinct pharmacophoric elements:

-

Thiophene Ring: A classic bioisostere for phenyl groups, providing lipophilic π-π stacking interactions while altering metabolic susceptibility (e.g., P450 oxidation).

-

Morpholine Ring: A solubilizing moiety that often improves the pharmacokinetic (PK) profile and acts as a hydrogen bond acceptor.

-

Carboxylic Acid/Alpha-Amino Core: A zwitterionic handle capable of chelating metal ions (e.g., Zn²⁺ in metalloproteases) or forming salt bridges in active sites.

Primary Applications: MTA derivatives are frequently investigated as inhibitors for Microsomal Prostaglandin E Synthase-1 (mPGES-1) and Matrix Metalloproteinases (MMPs) , and as key building blocks in Ugi Multicomponent Reactions (MCRs) for peptidomimetic library generation.

This guide details protocols for physicochemical characterization, enzymatic inhibition screening (mPGES-1), and chemical reactivity validation.

Physicochemical Profiling: Solubility & LogD

Before biological screening, the zwitterionic nature of MTA (an unnatural

Protocol A: Kinetic Solubility Assay (Nephelometry)

Rationale: Morpholine-containing amino acids can exhibit pH-dependent solubility cliffs. This protocol ensures the compound is soluble in the assay buffer.

Materials:

-

MTA Test Compound (10 mM DMSO stock).

-

PBS Buffer (pH 7.4) and Sodium Acetate Buffer (pH 5.0).

-

Nephelometer (e.g., BMG Labtech NEPHELOstar).

Step-by-Step Methodology:

-

Preparation: Prepare a serial dilution of MTA in DMSO (0.1 mM to 10 mM).

-

Spiking: Transfer 2

L of DMSO stock into 198 -

Incubation: Shake plate at 600 rpm for 90 minutes at 25°C to reach equilibrium.

-

Readout: Measure forward light scattering (laser nephelometry).

-

Analysis: Plot Relative Nephelometry Units (RNU) vs. Concentration. The "onset of precipitation" is defined as the concentration where RNU exceeds 3x the background noise.

Acceptance Criteria:

-

Solubility > 50

M is required for HTS (High-Throughput Screening). -

Note: If solubility is low at pH 7.4, consider testing as a hydrochloride salt or methyl ester prodrug.

Enzymatic Assay: mPGES-1 Inhibition Screen

Scientific Grounding: Thiophene-acetic acid derivatives are well-documented inhibitors of mPGES-1, a key enzyme in the inflammatory cascade that converts PGH2 to PGE2. Blocking mPGES-1 offers an alternative to NSAIDs with reduced gastrointestinal and cardiovascular side effects.

Mechanism of Action Diagram

Figure 1: The inflammatory cascade showing the specific intervention point of MTA derivatives at mPGES-1, sparing COX-2 constitutive functions.

Protocol B: HTRF-Based mPGES-1 Inhibition Assay

Rationale: This assay measures the reduction in PGE2 production using Homogeneous Time-Resolved Fluorescence (HTRF), which is robust against autofluorescence common in thiophene compounds.

Reagents:

-

Recombinant human mPGES-1 enzyme (microsomal prep).

-

Substrate: PGH2 (Note: PGH2 is unstable; prepare fresh or use PGH2-generating system).

-

Cofactor: Reduced Glutathione (GSH), 2.5 mM.

-

Detection: Cisbio PGE2 HTRF Kit (Anti-PGE2-Cryptate + PGE2-d2).

Workflow:

-

Enzyme Mix: Dilute mPGES-1 microsomes in Assay Buffer (0.1 M Sodium Phosphate, pH 7.2, 1 mM EDTA, 10

M Indomethacin to block COX). -

Compound Addition: Dispense 100 nL of MTA (serial dilution) into 384-well low-volume plates. Add 5

L Enzyme Mix. Incubate 15 min at 4°C. -

Reaction Start: Add 5

L Substrate Mix (PGH2 + GSH). Final PGH2 conc: 1 -

Reaction Stop: After 60 seconds (rapid reaction!), add 10

L of Stop Solution (FeCl2 or HTRF lysis buffer containing Indomethacin). -

Detection: Add 5

L Anti-PGE2-Cryptate and 5 -

Incubation: Incubate 2 hours at RT.

-

Measurement: Read on an HTRF-compatible reader (Ex: 337 nm, Em: 665 nm / 620 nm).

Data Analysis: Calculate the HTRF Ratio (665/620 nm). Normalize to "No Enzyme" (0% activity) and "Vehicle Control" (100% activity). Fit data to a 4-parameter logistic equation to determine IC50.

| Parameter | Optimized Condition | Reason |

| GSH Conc. | 2.5 mM | Physiological cofactor required for mPGES-1 activity. |

| Reaction Time | 60 Seconds | PGH2 spontaneously degrades to PGE2/PGD2; short time ensures enzymatic signal dominance. |

| Temperature | 4°C (Pre-incubation) | Stabilizes the unstable PGH2 substrate during addition. |

Chemical Validation: Ugi-4CR Library Synthesis

Scientific Grounding: MTA is a valuable "Carboxylic Acid" input for the Ugi 4-Component Reaction. Its dual functionality (morpholine + thiophene) allows for the rapid generation of peptidomimetic libraries targeting protein-protein interactions.

Protocol C: One-Pot Ugi Reaction Protocol

Components:

-

Amine: Benzylamine (1.0 eq)

-

Aldehyde: Benzaldehyde (1.0 eq)

-

Acid: MTA (1.0 eq)

-

Isocyanide: tert-Butyl isocyanide (1.0 eq)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).

Step-by-Step Methodology:

-

Imine Formation: In a 5 mL vial, dissolve Benzylamine (1 mmol) and Benzaldehyde (1 mmol) in 2 mL MeOH. Stir for 30 min at RT (allows pre-formation of imine).

-

Acid Addition: Add MTA (1 mmol). The mixture may become slightly warm.

-

Isocyanide Addition: Add tert-Butyl isocyanide (1 mmol).

-

Reaction: Stir at RT for 24 hours.

-

Monitoring: Check via LC-MS. Look for the mass corresponding to the

-acylamino amide product. -

Workup: Evaporate solvent. Redissolve in minimal DCM and purify via silica gel chromatography (Gradient: Hexane -> Ethyl Acetate).

Validation Metric:

-

Yield > 60% indicates the MTA scaffold is chemically competent and not sterically hindered by the morpholine ring.

-

Purity: Verify by 1H NMR (Look for the diastereomeric benzylic proton signal).

References & Authoritative Sources

-

PubChem Compound Summary. Morpholin-4-yl-thiophen-2-yl-acetic acid. National Center for Biotechnology Information.

-

Koeberle, A., & Werz, O. (2015). Perspective of microsomal prostaglandin E2 synthase-1 as drug target in inflammation-related disorders. Biochemical Pharmacology.

-

Dömling, A. (2006). Recent advances in isocyanide-based multicomponent chemistry. Chemical Reviews. (Context for Ugi reaction protocols).

-

Kumari, A., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

Disclaimer: This Application Note is for research purposes only. All compounds should be handled according to MSDS safety guidelines, particularly regarding the potential sensitization properties of thiophene derivatives.

Application Note: Functional Profiling of Morpholin-4-yl-thiophen-2-yl-acetic Acid Derivatives in Cell-Based Assays

Introduction & Scientific Rationale

Morpholin-4-yl-thiophen-2-yl-acetic acid (CAS 870860-34-7) represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of providing high-affinity ligands for diverse biological targets. Its structure combines a solubilizing morpholine ring, a lipophilic thiophene core, and a modifiable carboxylic acid tail.

While often used as a building block for fragment-based drug discovery (FBDD), derivatives of thiophene-acetic acid have demonstrated significant biological activity, particularly in the inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1) , a key enzyme in the inflammatory pathway (Source 1).

This Application Note details the standard operating procedures (SOPs) for characterizing this molecule and its derivatives in a cellular context. We focus on two critical pillars of early-stage validation:

-

Cytotoxicity Profiling: Establishing the "therapeutic window" by ensuring the scaffold itself is not non-specifically toxic.

-

Functional Efficacy: Assessing anti-inflammatory potential via the inhibition of Prostaglandin E2 (PGE2) production in A549 human lung epithelial cells.

Compound Management & Preparation

Objective: To ensure consistent bioavailability and prevent precipitation-induced artifacts in cell assays.

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

Compound Name: Morpholin-4-yl-thiophen-2-yl-acetic acid[1][2][3][4][5][6][7][8]

-

Molecular Weight: ~227.28 g/mol

-

Solubility: Moderate aqueous solubility; highly soluble in DMSO.

Stock Solution Protocol

-

Weighing: Weigh 10 mg of the compound into a sterile, amber glass vial (light sensitive).

-

Dissolution: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 50 mM stock concentration.

-

Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

-

-

Sonicate: Sonicate in a water bath at room temperature for 5–10 minutes until fully dissolved.

-

Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

-

Quality Control: Verify integrity via LC-MS if stored >6 months.

Protocol A: Cellular Cytotoxicity Profiling (CCK-8 Assay)

Rationale: Before assessing efficacy, we must prove that any reduction in inflammatory markers is due to enzyme inhibition, not cell death. We utilize the Cell Counting Kit-8 (CCK-8) assay, which uses a water-soluble tetrazolium salt (WST-8) to quantify dehydrogenase activity in viable cells.

Materials

-

Cell Line: A549 (ATCC® CCL-185™) or RAW 264.7 macrophages.

-

Reagents: CCK-8 Reagent, DMEM supplemented with 10% FBS.

-

Instrumentation: Microplate reader (450 nm filter).

Step-by-Step Methodology

-

Seeding: Plate A549 cells at 5,000 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dilution: Prepare a serial dilution of the compound in serum-free DMEM (0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.5%.

-

Treatment: Aspirate media and add 100 µL of compound-containing media. Include Vehicle Control (0.5% DMSO) and Positive Control (10 µM Doxorubicin or 10% DMSO).

-

Incubation: Incubate for 24 to 48 hours .

-

Detection: Add 10 µL of CCK-8 solution to each well.

-

Readout: Incubate for 1–4 hours until orange color develops. Measure absorbance at 450 nm .

Data Analysis

Calculate % Cell Viability:

-

Pass Criteria: The scaffold should exhibit >90% viability at concentrations up to 50 µM to be considered a "clean" starting fragment.

Protocol B: Functional Anti-Inflammatory Assay (mPGES-1 Inhibition)

Rationale: Thiophene-acetic acid derivatives target the arachidonic acid pathway. This assay measures the compound's ability to block the conversion of PGH2 to PGE2 in IL-1

Mechanistic Pathway Visualization

The following diagram illustrates the intervention point of the Morpholin-4-yl-thiophen-2-yl-acetic acid scaffold within the inflammatory cascade.

Figure 1: The Arachidonic Acid Cascade. The scaffold targets mPGES-1, preventing the synthesis of the pro-inflammatory mediator PGE2.

Experimental Workflow

-

Cell Preparation:

-

Seed A549 cells (20,000 cells/well) in 24-well plates.

-

Allow attachment overnight.

-

-

Induction & Treatment:

-

Replace media with fresh DMEM containing 1% FBS (low serum prevents high background).

-

Add Interleukin-1

(IL-1 -

Simultaneously add the test compound (0.1 – 50 µM).

-

Controls:

-

Basal: No IL-1

, No Compound. -

Stimulated: IL-1

+ Vehicle (DMSO). -

Reference: IL-1

+ MK-886 (FLAP inhibitor) or specific mPGES-1 inhibitor.

-

-

-

Incubation: Incubate for 16–24 hours .

-

Supernatant Collection:

-

Collect cell culture supernatants. Centrifuge at 1,000 x g for 5 mins to remove debris.

-

Store at -80°C or proceed immediately to ELISA.

-

-

Quantification (PGE2 ELISA):

-

Use a competitive PGE2 ELISA kit (e.g., Cayman Chemical or R&D Systems).

-

Follow manufacturer instructions: Incubate supernatant with anti-PGE2 antibody and PGE2-conjugate.

-

Wash and add substrate.[9] Read at 405/450 nm.

-

Data Presentation & Analysis

Normalize PGE2 concentration (pg/mL) to total protein content of the cells (using BCA assay) to account for variations in cell number.

| Treatment Group | Concentration (µM) | PGE2 (pg/mL) | % Inhibition |

| Basal (No IL-1 | - | 150 ± 20 | - |

| Vehicle + IL-1 | - | 2400 ± 150 | 0% |

| Test Compound | 1.0 | 2100 ± 100 | 13% |

| Test Compound | 10.0 | 1200 ± 85 | 53% |

| Test Compound | 50.0 | 450 ± 40 | 86% |

Calculation of IC50: Plot log[Concentration] vs. % Inhibition using a non-linear regression (4-parameter logistic fit) in GraphPad Prism or similar software.

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Precipitation in Media | Low solubility of the thiophene core. | Do not exceed 0.5% DMSO. Pre-warm media to 37°C before adding compound. |

| High Basal PGE2 | Serum interference or cell stress. | Use low-serum (1%) or serum-free media during the 24h treatment phase. Ensure cells are not over-confluent. |

| No Inhibition Observed | Compound degradation or poor uptake. | Check stock stability. Perform a PAMPA assay to verify membrane permeability (morpholine improves solubility but thiophene is lipophilic). |

References

-